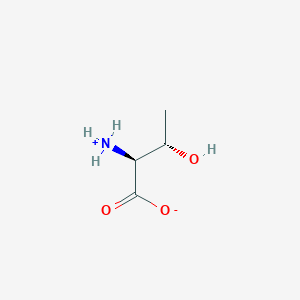

D-Allothreonine

Descripción general

Descripción

Dihidrotestosterona, también conocida como 5α-dihidrotestosterona, es una hormona y esteroide sexual androgénico endógeno. Juega un papel crucial en el desarrollo y mantenimiento de las características masculinas. La dihidrotestosterona se sintetiza a partir de testosterona por la enzima 5α-reductasa en varios tejidos, incluyendo la glándula prostática, las vesículas seminales, la piel y los folículos pilosos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La dihidrotestosterona se sintetiza a partir de testosterona mediante la reducción del doble enlace C4-5 por la enzima 5α-reductasa. Esta reacción ocurre naturalmente en el cuerpo, particularmente en tejidos como la glándula prostática y la piel .

Métodos de Producción Industrial: La producción industrial de dihidrotestosterona implica la síntesis química de testosterona seguida de su conversión enzimática a dihidrotestosterona utilizando 5α-reductasa. Este proceso se lleva a cabo normalmente bajo condiciones controladas para asegurar un alto rendimiento y pureza .

Tipos de Reacciones:

Oxidación: La dihidrotestosterona puede sufrir oxidación para formar varios metabolitos.

Reducción: La reducción de la dihidrotestosterona es menos común debido a su estado ya reducido.

Sustitución: La dihidrotestosterona puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Hidruro de aluminio y litio (menos común para la dihidrotestosterona).

Nucleófilos: Halógenos, aminas.

Productos Principales:

Productos de Oxidación: Varios metabolitos oxidados.

Productos de Sustitución: Derivados halogenados o aminados de dihidrotestosterona.

Aplicaciones Científicas De Investigación

La dihidrotestosterona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran esteroides androgénicos.

Biología: Se estudia por su papel en el desarrollo y mantenimiento de las características masculinas.

Medicina: Se investiga por sus posibles usos terapéuticos en afecciones como la deficiencia de andrógenos y ciertos tipos de pérdida de cabello.

Industria: Se utiliza en la producción de medicamentos androgénicos.

Mecanismo De Acción

La dihidrotestosterona ejerce sus efectos uniéndose a los receptores de andrógenos en los tejidos diana. Esta unión activa el receptor, lo que lleva a la modulación de la expresión génica y los efectos fisiológicos posteriores. Los principales objetivos moleculares incluyen el receptor de andrógenos y diversas vías de señalización descendentes involucradas en el desarrollo y mantenimiento de las características masculinas .

Compuestos Similares:

Testosterona: El precursor de la dihidrotestosterona, menos potente como agonista del receptor de andrógenos.

Androstanolona: Otro nombre para la dihidrotestosterona, destacando su papel como andrógeno potente.

5β-Dihidrotestosterona: Un isómero inactivo de la dihidrotestosterona.

Singularidad: La dihidrotestosterona es única debido a su alta potencia como agonista del receptor de andrógenos en comparación con la testosterona. Juega un papel crítico en el desarrollo de las características masculinas y tiene efectos fisiológicos distintos que no son replicados por otros andrógenos .

Comparación Con Compuestos Similares

Testosterone: The precursor to dihydrotestosterone, less potent as an androgen receptor agonist.

Androstanolone: Another name for dihydrotestosterone, highlighting its role as a potent androgen.

5β-Dihydrotestosterone: An inactive isomer of dihydrotestosterone.

Uniqueness: Dihydrotestosterone is unique due to its high potency as an androgen receptor agonist compared to testosterone. It plays a critical role in the development of male characteristics and has distinct physiological effects that are not replicated by other androgens .

Actividad Biológica

D-Allothreonine, a stereoisomer of threonine, is an amino acid characterized by its hydroxyl group and unique biological properties. Its role in various biological processes makes it a subject of interest in biochemical and pharmacological research. This article delves into the biological activity of this compound, examining its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including asymmetric synthesis from L-threonine. A notable method involves the epimerization of L-threonine using catalytic salicylaldehyde, which yields a mixture of L-threonine and this compound . This synthetic approach is critical for producing this compound for experimental purposes.

Table 1: Synthesis Methods of this compound

| Method | Starting Material | Catalyst/Condition | Yield (%) |

|---|---|---|---|

| Epimerization | L-Threonine | Catalytic salicylaldehyde | Variable |

| Asymmetric synthesis | Various aldehydes | Specific reaction conditions | High |

Growth Promotion Studies

Research has investigated the growth-promoting efficacy of this compound in animal models. A study involving crossbred male chicks found that this compound does not exhibit significant growth-promoting effects compared to control groups . This finding suggests that while this compound is an amino acid, its biological activity may not extend to promoting growth in certain species.

Enzymatic Activity

This compound is also relevant in enzymatic reactions. It serves as a substrate for D-threonine aldolase, an enzyme that catalyzes the cleavage of D-threonine into glycine and acetaldehyde. This reaction is crucial in various metabolic pathways across different organisms . The enzymatic activity of D-threonine aldolase highlights the biochemical relevance of this compound in metabolic processes.

Case Studies on Biological Effects

- Chick Growth Trials : In a controlled trial with 116 male chicks, researchers assessed the toxicity and biological efficacy of this compound. Results indicated no significant growth benefits when supplemented with this amino acid .

- Siderophore Activity : In studies focused on siderophores, this compound was incorporated into the synthesis of coelichelin, a siderophore known for its iron-chelating properties. The research demonstrated that coelichelin could effectively deliver iron to Pseudomonas aeruginosa, showcasing the potential indirect role of this compound in microbial iron acquisition .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R,3S)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859087 | |

| Record name | D-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-20-2, 80-68-2, 24830-94-2, 144-98-9 | |

| Record name | D-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6FYY47DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.